molecular formula C12H17ClN2O B2932893 2-amino-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)propan-1-one hydrochloride CAS No. 1591549-60-8

2-amino-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)propan-1-one hydrochloride

Cat. No.: B2932893
CAS No.: 1591549-60-8
M. Wt: 240.73
InChI Key: IWKPNUWRMDZCEO-UHFFFAOYSA-N
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Description

2-amino-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)propan-1-one hydrochloride is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)propan-1-one hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylindole and 2-amino-1-propanone.

    Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent like ethanol or methanol. A catalyst such as hydrochloric acid is often used to facilitate the reaction.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)propan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-amino-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)propan-1-one hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-amino-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)propan-1-one hydrochloride exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one hydrochloride
  • 2-amino-1-(2-methyl-1H-indol-1-yl)propan-1-one hydrochloride
  • 2-amino-1-(2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-1-yl)propan-1-one hydrochloride

Uniqueness

What sets 2-amino-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)propan-1-one hydrochloride apart is its specific structural features, such as the presence of the 2-methyl group and the indole ring. These features contribute to its unique chemical reactivity and potential biological activities.

Properties

IUPAC Name

2-amino-1-(2-methyl-2,3-dihydroindol-1-yl)propan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.ClH/c1-8-7-10-5-3-4-6-11(10)14(8)12(15)9(2)13;/h3-6,8-9H,7,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKPNUWRMDZCEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C(C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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